Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
Overview
Description
This compound is an organic intermediate with borate groups . It has been used as an electrolyte additive to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is acquired through two substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using crystallographic data . The electron-rich and electron-deficient areas are represented by red and blue respectively .Chemical Reactions Analysis
The compound has been used in the optimization of electrode-electrolyte interfaces . It induces the decomposition of PF6 to form a dense and robust SEI rich in LiF, which helps suppress the growth of lithium dendrites .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Borylation Reactions in Pharmaceutical Industry
Boronic acid and its esters are pivotal in Active Pharmaceutical Ingredient (API) synthesis, especially via palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are instrumental in producing dimerization products with potent anti-cancer and anti-tuberculosis properties, as evidenced in the derivatives of 6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide. The regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, aimed at forming ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, often results in dimerization products that exhibit significant biological activity (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These are formed through reactions involving ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and similar compounds, which are subsequently converted into various derivatives, highlighting the compound's versatility in synthesizing a wide range of heterocyclic compounds (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
Molecular and Crystal Structure Studies
The molecular and crystal structures of derivatives like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are studied through X-ray diffraction and density functional theory (DFT). These studies aim to comprehend the conformational and physicochemical properties of such compounds, emphasizing their importance in structural chemistry and material science (Huang et al., 2021).
properties
IUPAC Name |
N',N'-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKBXPWSFZAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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